molecular formula C13H15ClN2 B3241718 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile hydrochloride CAS No. 148096-23-5

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile hydrochloride

Cat. No.: B3241718
CAS No.: 148096-23-5
M. Wt: 234.72
InChI Key: NFTLTXSFJLVLQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile hydrochloride typically involves the reaction of 1-Boc-4-piperidone with benzyl cyanide in the presence of sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF) at room temperature . The reaction proceeds through the formation of an intermediate, which is then treated with trifluoroacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile hydrochloride has several applications in scientific research, including:

Mechanism of Action

The exact mechanism of action of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile hydrochloride is not well-understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-(piperidin-4-ylidene)acetonitrile: The base form without the hydrochloride salt.

    2-Phenyl-2-(piperidin-4-ylidene)acetate: A similar compound with an acetate group instead of a nitrile group.

Uniqueness

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

2-phenyl-2-piperidin-4-ylideneacetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12;/h1-5,15H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTLTXSFJLVLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(C#N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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